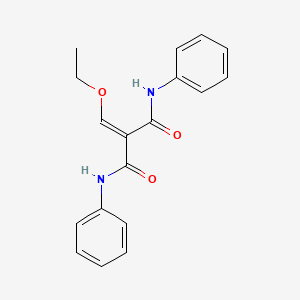

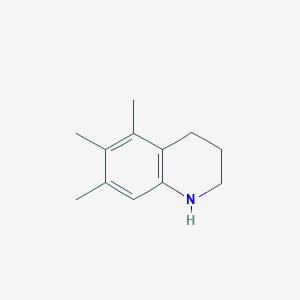

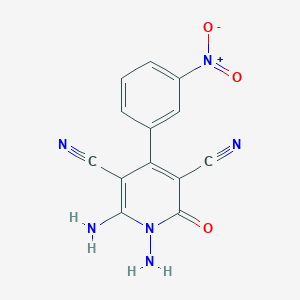

![molecular formula C26H28N6O3S B2699854 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline CAS No. 959556-15-1](/img/structure/B2699854.png)

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a triazoloquinazoline ring, and a methoxybenzylthio group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions depending on the conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy groups could make it more polar and increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

This compound is part of a broader class of molecules explored for their significant antimicrobial properties. Research indicates that derivatives within this chemical family have been synthesized and assessed for their potential in combating various bacterial and fungal strains. For instance, compounds closely related to 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline have demonstrated antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans using diffusion methods like Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) (Hassan, 2013).

Antimicrobial and Antifungal Activities

The novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, which are structurally related to the compound , have been synthesized and characterized, showing antimicrobial activities. These findings support the potential of such molecules in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Analgesic Activity

Further research into related molecular frameworks, such as those incorporating a 6,8-Dibromo-2-methylquinazoline moiety, reveals their application in medical science, especially in analgesic activity studies. These compounds have been synthesized and assessed for their efficacy in pain relief, highlighting the diverse therapeutic potential of this chemical class (Saad, Osman, & Moustafa, 2011).

Ring Transformation and Synthetic Methodologies

The compound's core structure also lends itself to fascinating chemical transformations, contributing to the synthetic methodologies in organic chemistry. Studies involving ring transformation of condensed pyrimidines to produce condensed pyridines and diazocines demonstrate the compound's utility in exploring new synthetic routes and chemical reactivity (Miyashita et al., 1991).

Antimicrobial Potency and Structure-Activity Relationship

Additional research on thiophene-based heterocycles, which share a similar molecular scaffold with the compound of interest, underscores their antimicrobial potency. This research not only provides insights into their structure-activity relationship but also demonstrates the significant antimicrobial potential against fungal strains, contributing to the ongoing search for more effective antimicrobial agents (Mabkhot et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing triazole and pyrazole moieties have been known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are readily capable of binding in the biological system . The presence of nitrogen atoms in the triazole ring structure allows for strong hydrogen bonding interactions with the active sites of enzymes .

Biochemical Pathways

Compounds containing triazole and pyrazole moieties have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds containing triazole and pyrazole moieties have been reported to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O3S/c1-16-11-17(2)31(29-16)10-9-24-28-25-20-13-22(34-4)23(35-5)14-21(20)27-26(32(25)30-24)36-15-18-7-6-8-19(12-18)33-3/h6-8,11-14H,9-10,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOUSAWRBAZZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=CC=C5)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

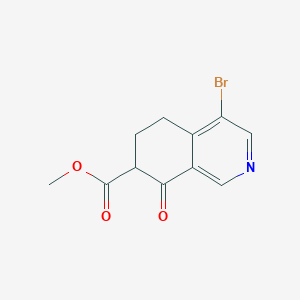

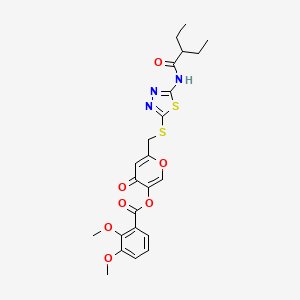

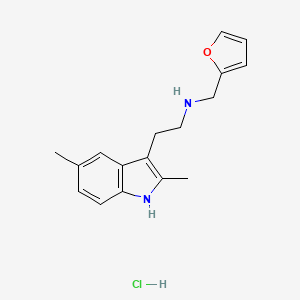

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2699778.png)

![3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2699779.png)